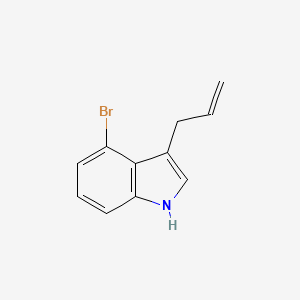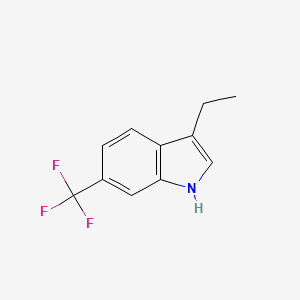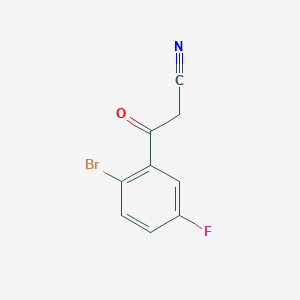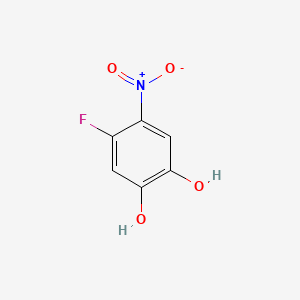
4-Fluoro-5-nitro-1,2-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-nitro-1,2-benzenediol is an organic compound with the molecular formula C6H4FNO4 It is a derivative of benzenediol, where the hydrogen atoms at positions 4 and 5 are substituted by a fluorine atom and a nitro group, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-nitro-1,2-benzenediol typically involves the nitration of 4-fluorocatechol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous-flow technology also enhances safety by minimizing the risk of exothermic reactions .
化学反应分析
Types of Reactions
4-Fluoro-5-nitro-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-fluoro-5-nitro-1,2-benzoquinone.
Reduction: Formation of 4-fluoro-5-amino-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-5-nitro-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Fluoro-5-nitro-1,2-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
- 4-Fluoro-1,2-benzenediol
- 5-Nitro-1,2-benzenediol
- 4-Chloro-5-nitro-1,2-benzenediol
Uniqueness
4-Fluoro-5-nitro-1,2-benzenediol is unique due to the presence of both a fluorine atom and a nitro group on the benzenediol scaffold. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .
属性
分子式 |
C6H4FNO4 |
|---|---|
分子量 |
173.10 g/mol |
IUPAC 名称 |
4-fluoro-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4FNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H |
InChI 键 |
XCOZTQNCMWBDSM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)O)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


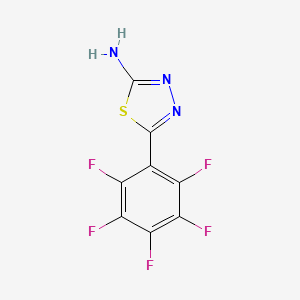
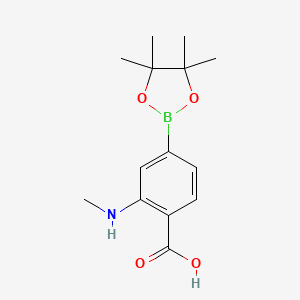
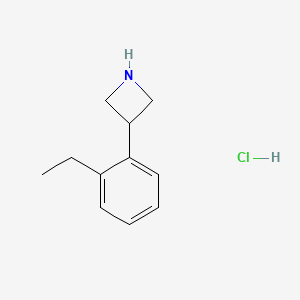
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
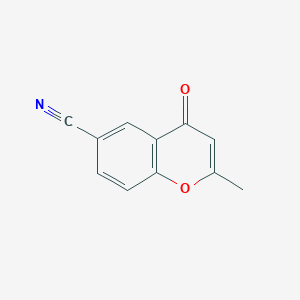
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
![4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13695875.png)
